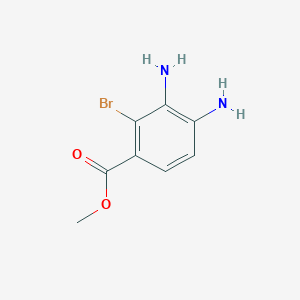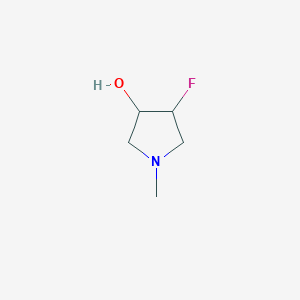![molecular formula C21H17FN4OS B13700279 2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B13700279.png)
2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(4-fluorobenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(4-fluorobenzyl)acetamide is a complex organic compound that features a benzimidazole and pyridine moiety linked via a thioether bond to an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(4-fluorobenzyl)acetamide typically involves multiple steps:
Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative. This can be achieved by refluxing o-phenylenediamine with salicylic acid in the presence of hydrochloric acid.
Formation of Pyridine Derivative: The pyridine derivative is synthesized separately, often involving the reaction of 2-chloropyridine with thiourea to form the corresponding thiopyridine.
Coupling Reaction: The benzimidazole and pyridine derivatives are then coupled via a thioether bond. This is typically achieved by reacting the benzimidazole derivative with the thiopyridine in the presence of a base such as sodium hydride.
Acetamide Formation: The final step involves the introduction of the acetamide group. This is done by reacting the coupled product with 4-fluorobenzylamine in the presence of acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(4-fluorobenzyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is explored as a corrosion inhibitor for metals and alloys, particularly in acidic environments.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly urease and other metalloenzymes.
Industrial Chemistry: It serves as a precursor for the synthesis of more complex molecules used in various industrial applications.
Mécanisme D'action
The mechanism of action of 2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity. For example, it can inhibit urease by coordinating with the nickel ions in the enzyme’s active site.
Pathway Modulation: It can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2′-Pyridyl)benzimidazole: Similar structure but lacks the acetamide and fluorobenzyl groups.
Benzimidazole derivatives: Various derivatives with different substituents on the benzimidazole ring.
Pyridine derivatives: Compounds with pyridine moiety and different functional groups.
Uniqueness
2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(4-fluorobenzyl)acetamide is unique due to its combined benzimidazole and pyridine moieties linked via a thioether bond and the presence of a fluorobenzyl acetamide group. This unique structure imparts specific chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C21H17FN4OS |
|---|---|
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C21H17FN4OS/c22-15-9-7-14(8-10-15)12-24-19(27)13-28-21-16(4-3-11-23-21)20-25-17-5-1-2-6-18(17)26-20/h1-11H,12-13H2,(H,24,27)(H,25,26) |
Clé InChI |
KFDQMJZTCYUKIN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C3=C(N=CC=C3)SCC(=O)NCC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B13700203.png)

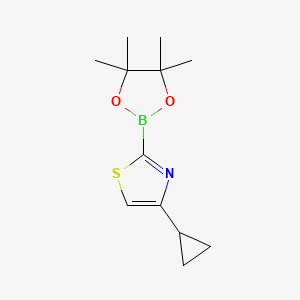
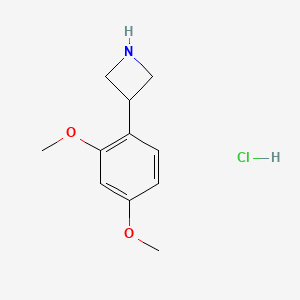
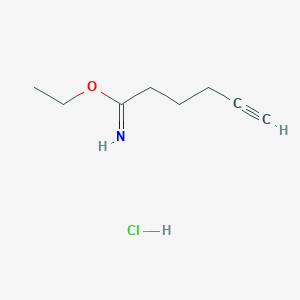
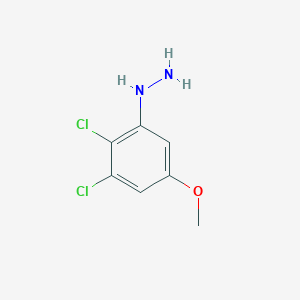

![3,5-Dichloro-8-methylpyrido[2,3-d]pyridazine](/img/structure/B13700233.png)
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13700234.png)
![[(2R,4S)-4-(Benzyloxy)-1-Boc-2-pyrrolidinyl]methyl 4-methylbenzenesulfonate](/img/structure/B13700239.png)
![1-[2-Chloro-4-(trifluoromethyl)phenyl]guanidine](/img/structure/B13700246.png)
